2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylpropanamide 2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylpropanamide
Brand Name: Vulcanchem
CAS No.: 2097936-13-3
VCID: VC4195100
InChI: InChI=1S/C17H22ClNO3/c1-16(2,22-14-8-6-13(18)7-9-14)15(20)19-12-17(21)10-4-3-5-11-17/h4,6-10,21H,3,5,11-12H2,1-2H3,(H,19,20)
SMILES: CC(C)(C(=O)NCC1(CCCC=C1)O)OC2=CC=C(C=C2)Cl
Molecular Formula: C17H22ClNO3
Molecular Weight: 323.82

2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylpropanamide

CAS No.: 2097936-13-3

Cat. No.: VC4195100

Molecular Formula: C17H22ClNO3

Molecular Weight: 323.82

* For research use only. Not for human or veterinary use.

2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylpropanamide - 2097936-13-3

Specification

CAS No. 2097936-13-3
Molecular Formula C17H22ClNO3
Molecular Weight 323.82
IUPAC Name 2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylpropanamide
Standard InChI InChI=1S/C17H22ClNO3/c1-16(2,22-14-8-6-13(18)7-9-14)15(20)19-12-17(21)10-4-3-5-11-17/h4,6-10,21H,3,5,11-12H2,1-2H3,(H,19,20)
Standard InChI Key QEQOVKMSZBBNCB-UHFFFAOYSA-N
SMILES CC(C)(C(=O)NCC1(CCCC=C1)O)OC2=CC=C(C=C2)Cl

Introduction

2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylpropanamide is a complex organic compound with a molecular weight of 323.8 g/mol and a CAS number of 2097936-13-3 . This compound features a chlorophenoxy group, a cyclohexene ring, and an amide linkage, contributing to its unique chemical and potential biological properties.

Synthesis Methods

The synthesis of 2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylpropanamide typically involves several steps:

  • Preparation of the Cyclohexene Derivative: This can be achieved through cyclization reactions involving appropriate precursors.

  • Introduction of the Chlorophenoxy Group: This step often involves the reaction of a chlorophenol with a suitable leaving group in the presence of a base.

  • Formation of the Amide Linkage: This involves the reaction of an amine with a carboxylic acid derivative, often in the presence of a coupling agent.

Chemical Reactions and Stability

This compound can undergo various chemical reactions, including:

  • Hydrolysis: The amide linkage can be hydrolyzed under acidic or basic conditions.

  • Substitution: The chlorophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator